molecular formula C3H4Cl3FS B6311432 1-Chloro-2-(dichlorofluoromethylthio)ethane CAS No. 461-33-6

1-Chloro-2-(dichlorofluoromethylthio)ethane

Cat. No.: B6311432
CAS No.: 461-33-6
M. Wt: 197.5 g/mol
InChI Key: WKRZBSQVXNUZSI-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichlorofluoromethylthio)ethane is an organosulfur compound characterized by the presence of chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(dichlorofluoromethylthio)ethane typically involves the reaction of 1-chloro-2-ethanethiol with dichlorofluoromethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(dichlorofluoromethylthio)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-(dichlorofluoromethylthio)ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(dichlorofluoromethylthio)ethane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in electrophilic reactions, while the sulfur atom can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • 1-Chloro-2,2-difluoroethylene
  • 1-Chloro-1,1-difluoroethane

Comparison: 1-Chloro-2-(dichlorofluoromethylthio)ethane is unique due to the presence of both chlorine and fluorine atoms along with a sulfur atom, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical properties and uses.

Properties

IUPAC Name

1-chloro-2-[dichloro(fluoro)methyl]sulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3FS/c4-1-2-8-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRZBSQVXNUZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250341
Record name 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-33-6
Record name 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-[(dichlorofluoromethyl)thio]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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